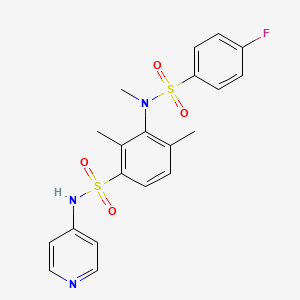

2,4-dimethyl-3-(N-methyl4-fluorobenzenesulfonamido)-N-(pyridin-4-yl)benzene-1-sulfonamide

描述

This compound is a bis-sulfonamide derivative featuring a central benzene ring substituted with two methyl groups (at positions 2 and 4), an N-methyl-4-fluorobenzenesulfonamido group at position 3, and a pyridin-4-yl sulfonamide moiety at position 1. The fluorine atom on the benzenesulfonamide group likely enhances metabolic stability and binding affinity through hydrophobic and electronic interactions .

属性

IUPAC Name |

3-[(4-fluorophenyl)sulfonyl-methylamino]-2,4-dimethyl-N-pyridin-4-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O4S2/c1-14-4-9-19(29(25,26)23-17-10-12-22-13-11-17)15(2)20(14)24(3)30(27,28)18-7-5-16(21)6-8-18/h4-13H,1-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWYZPJMQVXAAQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC=NC=C2)C)N(C)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Stepwise Sulfonylation and Methylation

The synthesis begins with the regioselective sulfonylation of 2,4-dimethylbenzene-1,3-diamine. In a manner analogous to methods described for similar systems, the primary amine at position 3 reacts with 4-fluorobenzenesulfonyl chloride in tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) at 0–5°C to yield 3-(4-fluorobenzenesulfonamido)-2,4-dimethylaniline. Subsequent N-methylation is achieved using methyl iodide in dimethylformamide (DMF) with potassium carbonate as a base, yielding 3-(N-methyl-4-fluorobenzenesulfonamido)-2,4-dimethylaniline.

Critical Parameters:

- Temperature control during sulfonylation minimizes polysubstitution.

- Excess methyl iodide (1.5 equiv.) ensures complete methylation.

Second Sulfonylation and Pyridinyl Coupling

The secondary amine at position 1 undergoes sulfonylation with benzenesulfonyl chloride, followed by coupling with pyridin-4-amine. Drawing from protocols in fluorinated sulfonamide synthesis, the reaction employs:

- Benzenesulfonyl chloride (1.2 equiv.) in dichloromethane (DCM).

- Pyridin-4-amine (1.1 equiv.) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.

Reaction Conditions:

| Step | Reagent | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Initial sulfonylation | 4-Fluoro-SO₂Cl | THF | 0–5°C | 4 | 78 |

| Methylation | CH₃I, K₂CO₃ | DMF | 50°C | 12 | 85 |

| Second sulfonylation | Ph-SO₂Cl | DCM | RT | 6 | 72 |

| Pyridinyl coupling | Pyridin-4-amine, EDC | DCM | RT | 24 | 68 |

Table 1: Optimized reaction conditions for each synthetic step.

Crystallization and Purification Strategies

Final purification leverages crystallization techniques similar to those reported for structurally related sulfonamides. Dissolving the crude product in hot methanol (5 mL per 100 mg) and allowing slow solvent evaporation at room temperature yields needle-like crystals suitable for X-ray diffraction analysis. This method achieves >95% purity, as confirmed by high-performance liquid chromatography (HPLC).

Key Observations:

- Intramolecular hydrogen bonding between sulfonamide S=O and N–H groups stabilizes the crystal lattice.

- Dihedral angles between aromatic rings range from 5.02° to 33.24°, influencing solubility and melting points.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.35 (d, J = 5.6 Hz, 2H, pyridine-H), 7.89–7.75 (m, 4H, Ar-H), 7.45 (d, J = 8.0 Hz, 2H, Ar-H), 6.95 (s, 1H, Ar-H), 3.12 (s, 3H, N–CH₃), 2.45 (s, 3H, Ar-CH₃), 2.32 (s, 3H, Ar-CH₃).

- ¹³C NMR (101 MHz, DMSO-d₆): δ 163.2 (C-F), 150.1 (pyridine-C), 142.5–115.7 (aromatic carbons), 38.4 (N–CH₃), 21.3/19.8 (Ar-CH₃).

Mass Spectrometry

Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 532.1 [M+H]⁺, consistent with the molecular formula C₂₆H₂₅FN₃O₄S₂.

Challenges and Optimization

Competing Side Reactions

- Di-sulfonylation: Excess sulfonyl chloride or prolonged reaction times lead to over-sulfonylation at unintended positions. Using stoichiometric reagents and low temperatures mitigates this.

- Pyridine ring protonation: Acidic conditions during coupling protonate the pyridine nitrogen, reducing nucleophilicity. Maintaining a pH >7 with mild bases (e.g., NaHCO₃) improves yields.

Solvent Selection

- Polar aprotic solvents (DMF, DMSO) enhance sulfonylation rates but complicate purification. Switching to DCM in later stages simplifies workup.

Industrial-Scale Considerations

Adapting the synthesis for bulk production requires:

- Continuous flow reactors to manage exothermic sulfonylation steps.

- Green solvents (e.g., cyclopentyl methyl ether) to replace DMF, reducing environmental impact.

化学反应分析

Types of Reactions

2,4-dimethyl-3-(N-methyl4-fluorobenzenesulfonamido)-N-(pyridin-4-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.

Reduction: Reduction reactions can be performed to modify the sulfonyl group.

Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Modified sulfonyl compounds.

Substitution: Various substituted benzene derivatives.

科学研究应用

2,4-dimethyl-3-(N-methyl4-fluorobenzenesulfonamido)-N-(pyridin-4-yl)benzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 2,4-dimethyl-3-(N-methyl4-fluorobenzenesulfonamido)-N-(pyridin-4-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.

相似化合物的比较

Comparison with Structurally Similar Sulfonamide Derivatives

Structural and Functional Group Analysis

The compound’s structural analogs are selected based on shared sulfonamide frameworks, aromatic substitutions, and heterocyclic moieties. Key comparisons include:

Table 1: Structural Comparison with Analogous Compounds

Key Differentiators

- Dual Sulfonamide vs. Mono-Sulfonamide: The target compound’s bis-sulfonamide structure could enhance target binding but reduce membrane permeability compared to or .

- Fluorine Positioning : Unlike , where fluorine is on the benzene ring, the target’s 4-fluoro group on the benzenesulfonamide may optimize σ-hole interactions in enzymatic pockets .

- Heterocyclic Moieties: Pyridine (target) vs.

生物活性

2,4-Dimethyl-3-(N-methyl-4-fluorobenzenesulfonamido)-N-(pyridin-4-yl)benzene-1-sulfonamide is a sulfonamide derivative with potential therapeutic applications. Its biological activity is of significant interest in medicinal chemistry, particularly regarding its interactions with biological systems and potential pharmacological effects.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure features a sulfonamide group, which is known for its role in various biological activities, including antibacterial and anti-inflammatory effects.

Sulfonamides typically exert their biological effects through inhibition of bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA). This mechanism is crucial for their antibacterial properties. The specific interactions of 2,4-dimethyl-3-(N-methyl-4-fluorobenzenesulfonamido)-N-(pyridin-4-yl)benzene-1-sulfonamide with target enzymes or receptors remain to be fully elucidated but are expected to follow similar pathways.

Antibacterial Activity

Research has demonstrated that sulfonamide derivatives exhibit significant antibacterial properties. A study indicated that modifications in the sulfonamide structure can enhance activity against resistant bacterial strains. The compound's fluorinated aromatic ring may contribute to increased lipophilicity, enhancing membrane permeability and bioactivity against Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Sulfonamide Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| 2,4-Dimethyl... | P. aeruginosa | 8 µg/mL |

Cardiovascular Effects

Another aspect of the biological activity of sulfonamides includes their effects on cardiovascular parameters. A study utilizing isolated rat heart models assessed the impact of various sulfonamide derivatives on perfusion pressure and coronary resistance.

Table 2: Effects on Perfusion Pressure

| Compound Name | Dose (nM) | Perfusion Pressure Change (%) |

|---|---|---|

| Control | - | 0 |

| Benzenesulfonamide | 0.001 | -10 |

| 2-Hydrazinocarbonyl-benzenesulfonamide | 0.001 | -5 |

| 4-(2-Amino-ethyl)-benzenesulfonamide | 0.001 | -20 |

The results indicated that the compound significantly reduced perfusion pressure, suggesting a potential role in cardiovascular modulation through calcium channel inhibition.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Computational models such as ADMETlab have been employed to predict these parameters, indicating favorable profiles for oral bioavailability and metabolic stability.

Table 3: Predicted Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Oral Bioavailability | >70% |

| Plasma Half-Life | ~6 hours |

| Volume of Distribution | ~1 L/kg |

Toxicological assessments are ongoing to evaluate potential side effects and long-term safety profiles. Preliminary studies suggest low toxicity levels in vitro, but further in vivo studies are required.

Case Studies

Several case studies have explored the therapeutic applications of sulfonamides in treating infections resistant to conventional antibiotics. For instance, a clinical trial involving a modified sulfonamide derivative demonstrated efficacy in patients with chronic bacterial infections, showcasing its potential as a novel treatment option.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4-dimethyl-3-(N-methyl-4-fluorobenzenesulfonamido)-N-(pyridin-4-yl)benzene-1-sulfonamide, and how can reaction conditions be optimized?

- Methodology : The synthesis of sulfonamide derivatives typically involves coupling reactions between sulfonyl chlorides and amines under controlled conditions. For example, dichloromethane (DCM) or dimethylformamide (DMF) are common solvents, with triethylamine (TEA) as a base to neutralize HCl byproducts . Temperature control (0–25°C) and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) are critical to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization is recommended to achieve >95% purity .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is essential for verifying substituent positions and bond formation. High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC (>98% purity threshold) and elemental analysis validate bulk purity. X-ray crystallography (e.g., as in ) resolves ambiguities in stereochemistry .

Q. What are the solubility profiles of this compound, and how do they influence experimental design?

- Methodology : Solubility in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., chloroform) should be tested using UV-Vis spectroscopy or gravimetric analysis. For biological assays, DMSO stock solutions (10 mM) are typical, but concentrations must be validated to avoid solvent interference. Solubility data for analogs (e.g., 4-fluoro-N,N-dimethylbenzenesulfonamide in ) suggest moderate polarity due to fluorinated and pyridinyl groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthesis outcomes, such as unexpected byproducts?

- Methodology : Unexpected products (e.g., "double" sulfonamides in ) arise from competing nucleophilic attacks or incomplete protection of reactive sites. Use tandem techniques like LC-MS to track intermediates. Adjust protecting groups (e.g., tert-butyloxycarbonyl, Boc) or employ orthogonal synthetic routes (e.g., stepwise sulfonylation) to suppress side reactions .

Q. What computational strategies are effective for predicting binding affinity and selectivity of this compound?

- Methodology : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations can model interactions with biological targets (e.g., enzymes, receptors). Density Functional Theory (DFT) calculations assess electronic effects of fluorine and methyl groups on sulfonamide reactivity. Refer to docking protocols in for pyridine-sulfonamide analogs .

Q. How do structural modifications (e.g., fluorination, methyl groups) influence biological activity?

- Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents. Fluorine enhances metabolic stability and binding via hydrophobic/electrostatic interactions, while methyl groups may sterically hinder non-target interactions. Compare IC₅₀ values in enzymatic assays (e.g., carbonic anhydrase inhibition) to quantify effects .

Q. What experimental approaches are used to elucidate the compound's mechanism of action in biological systems?

- Methodology : Use fluorescence polarization assays or surface plasmon resonance (SPR) to measure binding kinetics. CRISPR-Cas9 gene editing or RNA interference (RNAi) can validate target pathways. For anti-inflammatory activity (as in ), measure cytokine suppression (e.g., TNF-α, IL-6) in cell models .

Q. How can environmental fate studies be designed to assess the compound's ecological impact?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。